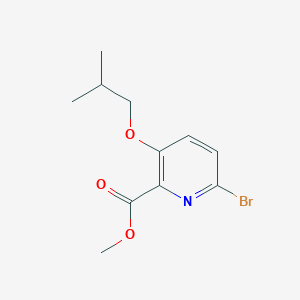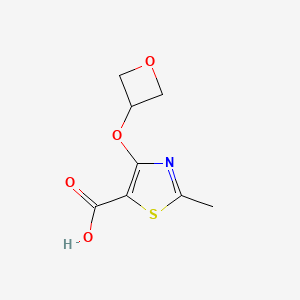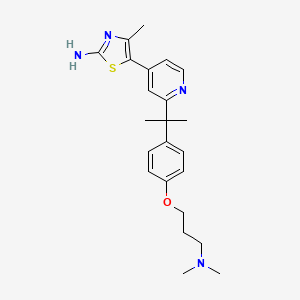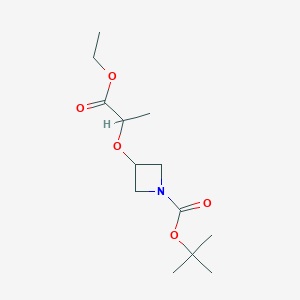![molecular formula C9H11NO3S B1409500 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-00-7](/img/structure/B1409500.png)
4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide
描述
作用机制
Target of Action
This compound is structurally related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various biological activities . .
Mode of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide derivatives, have been found to modulate various receptors and channels . The exact interaction of “4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide” with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have been reported to influence a variety of biological pathways
Pharmacokinetics
The compound’s molecular weight is 213.25 , which is within the range generally favorable for oral bioavailability.
Result of Action
Related compounds have shown a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . The specific effects of “this compound” at the molecular and cellular level are subjects of ongoing research.
生化分析
Biochemical Properties
4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism Additionally, this compound has shown binding affinities with AMPA receptors, indicating its potential role in modulating neurotransmission . These interactions highlight the compound’s versatility in influencing different biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the PI3Kδ enzyme . This interaction can lead to alterations in gene expression and cellular metabolism, potentially affecting cell proliferation and survival. In cancer cells, for instance, the compound’s ability to inhibit PI3Kδ can result in reduced cell growth and increased apoptosis . Furthermore, its impact on AMPA receptors suggests potential effects on neuronal cells, possibly influencing synaptic plasticity and memory formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of aldose reductase involves binding to the enzyme’s active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can help mitigate the accumulation of sorbitol in diabetic complications. Additionally, the compound’s interaction with AMPA receptors involves binding to allosteric sites, modulating receptor activity and influencing neurotransmission . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of aldose reductase and modulation of AMPA receptor activity . These findings suggest that the compound can maintain its biochemical activity over extended periods, making it suitable for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to effectively inhibit aldose reductase without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution can be influenced by factors such as tissue perfusion and the presence of binding proteins, which can affect its localization and concentration in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide typically involves the reaction of anthranilic acid derivatives with sulfur-containing reagents under specific conditions . One common method includes the use of a one-pot reaction, which simplifies the process and improves yield . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .
化学反应分析
4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . Additionally, its unique structure makes it a valuable compound for studying the interactions between heterocyclic compounds and biological systems .
相似化合物的比较
Similar compounds to 4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide include other members of the oxathiazepine family, such as 3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide . These compounds share similar chemical structures but may differ in their substituents and specific properties . The uniqueness of this compound lies in its methyl group, which can influence its reactivity and interactions with biological targets .
属性
IUPAC Name |
4-methyl-3,4-dihydro-2H-5,1λ6,2-benzoxathiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-6-10-14(11,12)9-5-3-2-4-8(9)13-7/h2-5,7,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDAZNIRFKEUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179656 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799974-00-7 | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799974-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-5,1,2-Benzoxathiazepine, 3,4-dihydro-4-methyl-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1409418.png)



![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1409426.png)


![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)



![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)
![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)
